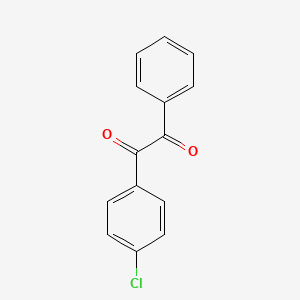

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCKVAZDINMMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177246 | |

| Record name | (p-Chlorophenyl)phenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22711-23-5 | |

| Record name | 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22711-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Chlorophenyl)phenylethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Chlorophenyl)phenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-chlorophenyl)phenylethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (P-CHLOROPHENYL)PHENYLETHANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX93J5ZDB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Palladium and Copper Catalyzed Synthesis from Alkynones and Acyl Chlorides

A metal-catalyzed method involves the reaction of acyl chlorides with terminal alkynes in the presence of palladium(II) chloride bis(triphenylphosphine) (PdCl2(PPh3)2) and copper(I) iodide (CuI) as catalysts. This reaction proceeds under inert atmosphere (N2) in anhydrous tetrahydrofuran (THF) with triethylamine as a base.

- Procedure:

- Mix acyl chloride (1.0 mmol) and terminal alkyne (1.1 mmol) in anhydrous THF.

- Add PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%).

- Stir at room temperature for around 15 hours.

- Workup involves aqueous extraction and column chromatography purification.

- Advantages: Metal catalysis allows for efficient C–C bond formation leading to diaryl-1,2-diketones including this compound derivatives.

- Reference: Experimental details are outlined in a Royal Society of Chemistry supplementary document.

KI-Promoted Metal-Free Oxidative Coupling of Styrenes with Indoles

A novel and efficient metal-free approach uses potassium iodide (KI) as a catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant in dimethyl sulfoxide (DMSO) solvent at elevated temperature (130 °C). This method facilitates oxidative coupling of styrenes with indoles to form C-3 dicarbonyl indoles, which are structurally related diketones.

- Optimized Conditions:

- Styrene (1.0 mmol), indole derivative (1.0 mmol)

- KI (20 mol%), TBHP (3 mmol)

- DMSO (3 mL), 130 °C, 4 hours in sealed tube

- Yields: Up to 91% for model substrates.

- Mechanism: Involves oxidative coupling promoted by KI and TBHP, with DMSO acting as both solvent and co-oxidant.

- Scope: Works with various substituted styrenes and indoles, including electron-withdrawing and electron-donating groups.

- Significance: Avoids use of expensive or toxic metal catalysts, offers high atom economy.

- Reference: Detailed study published by Zhou et al. in Synthesis (2019).

Asymmetric Reduction and Subsequent Oxidation

Another preparative route involves the asymmetric reduction of 1-(4-chlorophenyl)-2-phenylethanone to the corresponding diol, followed by controlled oxidation to the diketone.

- Step 1: Asymmetric reduction of 1-(4-chlorophenyl)-2-phenylethanone using chiral catalysts (e.g., chiral rhodium or ruthenium complexes) under hydrogen atmosphere.

- Step 2: Oxidation of the resulting diol to form the diketone.

- Industrial Relevance: This method is scalable and used in industrial production with continuous flow reactors to optimize yield and enantiomeric purity.

- Notes: The stereochemistry of the intermediate diol affects biological activity but the diketone product is achiral.

- Reference: Summary of this approach is available from commercial chemical suppliers and literature reviews.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation of Diol or Ketone | KMnO4, CrO3 | Aqueous acidic/neutral, mild heat | Moderate to High | Simple, classical | Over-oxidation risk |

| Pd/Cu-Catalyzed Coupling | PdCl2(PPh3)2, CuI, Et3N | Anhydrous THF, N2, room temp | Moderate to High | Efficient C–C bond formation | Requires metal catalysts |

| KI-Promoted Metal-Free Coupling | KI, TBHP, DMSO | 130 °C, 4 h | Up to 91% | Metal-free, high atom economy | High temperature required |

| Asymmetric Reduction + Oxidation | Chiral Rh/Ru catalyst, H2, oxidants | Varied, industrial scale possible | High | Enantioselective, scalable | Multi-step, catalyst cost |

Research Findings and Notes

- The KI-promoted oxidative coupling method represents a significant advance due to its metal-free nature and high yields, making it environmentally friendly and cost-effective.

- The Pd/Cu catalyzed method is well-established for diaryl diketones but involves expensive catalysts and inert atmosphere handling.

- Oxidation of diols or hydroxy ketones remains a practical and straightforward synthetic route but requires careful control of reaction conditions to avoid side reactions.

- Asymmetric reduction routes provide access to chiral intermediates but are more complex and costly, usually reserved for applications requiring stereochemical control.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(4-Chlorphenyl)-2-phenylethan-1,2-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können das Diketon in Diole umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können an den Phenylringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierung kann unter geeigneten Bedingungen mit Reagenzien wie Brom (Br2) oder Chlor (Cl2) erzielt werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Diolen.

Substitution: Bildung halogenierter Derivate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as:

- Condensation Reactions : The diketone can undergo condensation with various nucleophiles to form larger, more complex structures.

- Functional Group Transformations : The carbonyl groups in the diketone are reactive sites for nucleophilic addition, leading to the formation of alcohols or other functionalized products.

Table 1: Comparison of Diketones in Organic Synthesis

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Chlorine substituent | Intermediate in organic synthesis |

| 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | Bromine substituent | Similar applications |

| 1-(4-Methylphenyl)-2-phenylethane-1,2-dione | Methyl group | Lower steric hindrance |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown promising results against human breast adenocarcinoma cell lines (MCF7), indicating significant inhibitory effects on cell growth.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains and fungi. Its mechanism appears to involve disrupting microbial lipid biosynthesis, critical for maintaining cell integrity.

The biological activity of this compound is linked to its ability to interact with biomolecules such as enzymes and receptors. The chlorine substituent enhances its electrophilic character, facilitating various biochemical reactions that may modulate biological pathways.

Case Study: Anticancer Research

A study evaluated the impact of this compound on MCF7 cells and found that it significantly reduced cell viability at specific concentrations over a defined period. This suggests its potential as a lead compound for developing new anticancer therapies.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Spectral Properties

Substituents on the aryl rings significantly alter physical states, solubility, and spectral signatures.

Key Observations :

- Halogen Effects : Brominated analogs (e.g., 3n) exhibit higher melting points (up to 209°C) compared to chlorinated derivatives, likely due to increased molecular weight and halogen-mediated crystal packing .

- Polar Substituents: Hydroxyl (2l) and amino (3e) groups introduce hydrogen bonding, enhancing crystallinity (solid state) .

- Steric Effects : The tert-butyl group in 2d disrupts crystallinity, resulting in an oil .

Biologische Aktivität

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione, often referred to as a diketone compound, has garnered attention for its potential biological activities, particularly its interactions with various enzymes and its implications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H9ClO2

- Molecular Weight : 252.67 g/mol

This compound primarily targets two key enzymes:

- Carbonic Anhydrase (hCAs) : This enzyme plays a crucial role in regulating pH and bicarbonate levels in the body. Inhibition of hCAs can disrupt physiological processes such as respiration and carbon dioxide transport.

- Acetylcholinesterase (AChE) : AChE is vital for neurotransmission as it breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which has implications in treating neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on both hCAs and AChE. The inhibition of these enzymes suggests potential therapeutic applications in conditions such as glaucoma (for hCA inhibition) and Alzheimer's disease (for AChE inhibition).

Pharmacokinetics

The compound demonstrates a degree of bioavailability, allowing it to reach its target enzymes effectively. This characteristic is crucial for its potential use as a pharmacological agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of diketones similar to this compound:

- Anti-inflammatory Properties : Research has shown that diketones can exhibit anti-inflammatory effects by modulating enzyme activity related to inflammatory pathways .

- Anticancer Potential : Some studies suggest that compounds with similar structures may induce apoptosis in cancer cells by disrupting mitochondrial function and altering cellular signaling pathways .

- Neuroprotective Effects : The inhibition of AChE by diketones has been linked to neuroprotective outcomes in models of neurodegeneration, indicating potential therapeutic avenues for cognitive enhancement.

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione, and how can reaction yields be optimized?

A common method involves nucleophilic substitution or condensation reactions. For example, a brominated precursor (e.g., 2-bromo-1-(4-chlorophenyl)-2-phenylethanone) can react with thiols or amines under inert atmospheres (e.g., nitrogen) in ethanol, followed by recrystallization for purification . Yield optimization requires controlling stoichiometry, reaction time, and temperature. Catalytic systems like palladium nanoparticles (Pd NPs) may enhance efficiency in analogous dicarbonyl syntheses by reducing side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the presence of chlorophenyl and phenyl groups via aromatic proton signals and carbonyl carbon shifts.

- X-ray Crystallography : For resolving molecular geometry, as demonstrated in related compounds where H-atom positions are refined using riding models .

- HPLC/MS : To assess purity and detect byproducts. PubChem-derived data (e.g., molecular formula C₁₄H₉ClO₂ , exact mass) aids in validating results .

Q. What safety protocols are essential when handling this compound in the lab?

Due to structural similarities to chlorinated aromatics, adhere to:

- PPE : Gloves, lab coats, and eye protection to prevent skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Waste Disposal : Neutralize hazardous byproducts (e.g., halogenated residues) before disposal .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., quantum chemical calculations) can predict reaction pathways, while experimental validation via Hammett plots quantifies substituent effects. ICReDD’s integrated computational-experimental framework is a model for such studies .

Q. What strategies resolve contradictory data in synthetic yields or byproduct formation across studies?

Methodological discrepancies often arise from variations in solvent polarity, catalyst loading, or purification techniques. Systematic Design of Experiments (DoE) can isolate critical variables. For example, conflicting reports on Pd-catalyzed dicarbonyl syntheses may require reevaluating ligand effects or reaction time .

Q. How can regioselectivity be controlled during functionalization of the diketone moiety?

Regioselectivity depends on steric and electronic factors. For instance, steric hindrance at the phenyl-substituted carbonyl may direct nucleophiles to the 4-chlorophenyl side. Kinetic vs. thermodynamic control can be probed via temperature-dependent experiments, supported by density functional theory (DFT) simulations .

Q. What are the challenges in scaling up lab-scale synthesis while maintaining enantiomeric purity?

Scaling up often introduces impurities due to inefficient mixing or heat transfer. Continuous flow reactors improve mass/heat transfer, while chiral catalysts (e.g., organocatalysts) or chromatographic methods (e.g., chiral HPLC) ensure enantiopurity. Membrane separation technologies may also aid in purification .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.